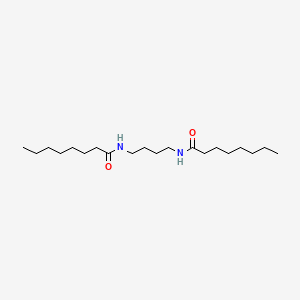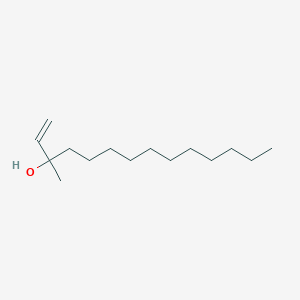
Phosphinous acid, dipropyl-, propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinous acid, dipropyl-, propyl ester is an organophosphorus compound with the chemical formula C9H21O2P. It is a type of ester derived from phosphinous acid and is known for its unique chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinous acid, dipropyl-, propyl ester can be synthesized through the esterification of phosphinous acid with propyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Phosphinous acid+Propyl alcohol→Phosphinous acid, dipropyl-, propyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinous acid, dipropyl-, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphinous acid and propyl alcohol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphinous acid and propyl alcohol.
Oxidation: Phosphonic acid derivatives.
Substitution: Depending on the nucleophile, different substituted phosphinous acid esters can be formed.
Aplicaciones Científicas De Investigación
Phosphinous acid, dipropyl-, propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphinous acid, dipropyl-, propyl ester involves its reactivity with various chemical species. In biological systems, it may interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester can also undergo hydrolysis, releasing phosphinous acid, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Phosphinous acid, dipropyl-, propyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphonic acid esters: These compounds have similar reactivity but differ in their oxidation state and functional groups.
Phosphoric acid esters: These esters are more oxidized and have different chemical properties and applications.
Phosphine oxides: These compounds are structurally related but have different reactivity and uses.
This compound is unique due to its specific ester functional group and the presence of propyl chains, which influence its reactivity and applications.
Propiedades
Número CAS |
6418-60-6 |
|---|---|
Fórmula molecular |
C9H21OP |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
propoxy(dipropyl)phosphane |
InChI |
InChI=1S/C9H21OP/c1-4-7-10-11(8-5-2)9-6-3/h4-9H2,1-3H3 |
Clave InChI |
OXOPEOMQSCOBNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



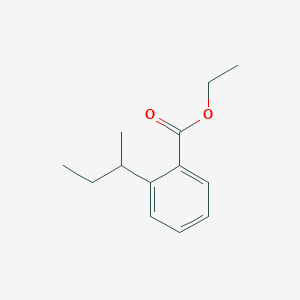
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)

![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
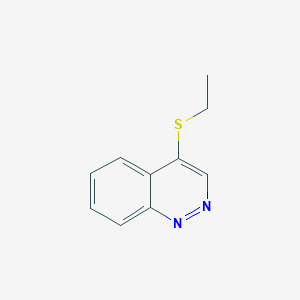
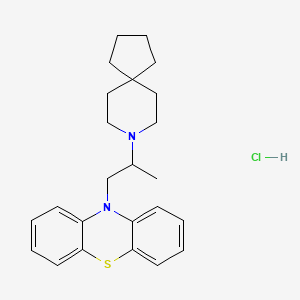
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
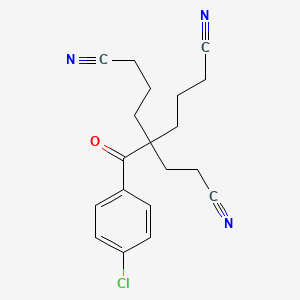
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
